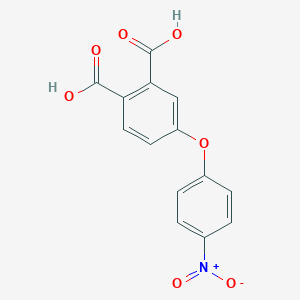
4-(4-Nitrophenoxy)phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenoxy)phthalic acid (NPPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone. In
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenoxy)phthalic acid is not fully understood, but it is believed to involve the formation of hydrogen bonds with target molecules. This compound has been shown to bind to proteins and nucleic acids, and to induce conformational changes in these molecules. This property makes this compound a useful tool for studying protein-protein interactions, protein-ligand interactions, and nucleic acid structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target molecule and concentration used. This compound has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, and to induce apoptosis in cancer cells. This compound has also been shown to affect the structure and function of DNA, RNA, and proteins, leading to changes in gene expression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Nitrophenoxy)phthalic acid in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. This compound is also relatively stable under a range of conditions, making it a useful tool for long-term studies. However, this compound can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Direcciones Futuras
There are many potential future directions for research on 4-(4-Nitrophenoxy)phthalic acid. One area of interest is the development of this compound-based sensors for detecting biomolecules in complex biological systems. Another area of interest is the use of this compound as a building block for the synthesis of novel compounds with potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Métodos De Síntesis
The synthesis of 4-(4-Nitrophenoxy)phthalic acid involves the reaction of 4-nitrophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using recrystallization techniques. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenoxy)phthalic acid has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a pH sensor in biological systems, and as a precursor for the synthesis of other compounds. This compound has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
Propiedades
Número CAS |
26190-11-4 |
|---|---|
Fórmula molecular |
C14H9NO7 |
Peso molecular |
303.22 g/mol |
Nombre IUPAC |
4-(4-nitrophenoxy)phthalic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11-6-5-10(7-12(11)14(18)19)22-9-3-1-8(2-4-9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Clave InChI |
USFYQEDSCKKGPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



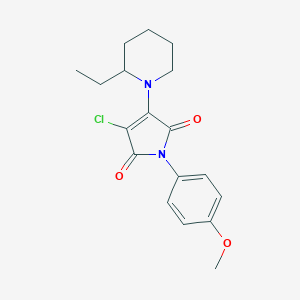


![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
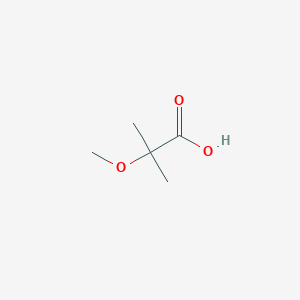
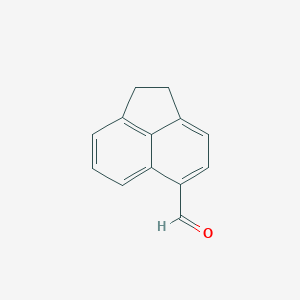
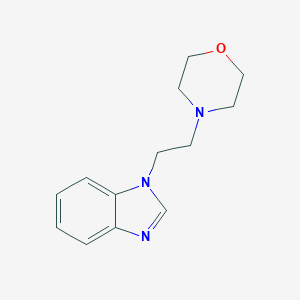

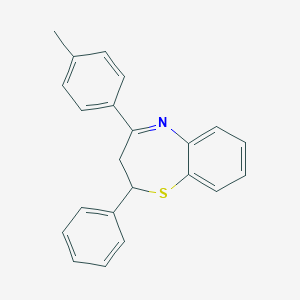
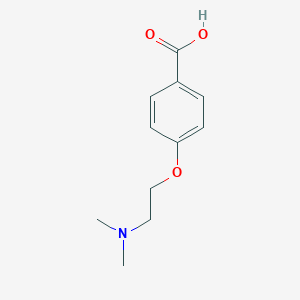
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)